molecular formula C5H11ClFNO B2509668 3-Fluoropiperidin-4-ol hydrochloride CAS No. 1356339-27-9

3-Fluoropiperidin-4-ol hydrochloride

Cat. No.: B2509668
CAS No.: 1356339-27-9
M. Wt: 155.6
InChI Key: VGRYZBPWUNRGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoropiperidin-4-ol hydrochloride is a chemical compound with the molecular formula C5H11ClFNO. It is a fluorinated derivative of piperidin-4-ol and is commonly used in medicinal chemistry as a building block for the synthesis of various pharmaceuticals . The compound is known for its potential therapeutic applications and is often utilized in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropiperidin-4-ol hydrochloride typically involves the enantioselective fluorination of piperidin-4-ol. One common method employs a modified cinchona alkaloid catalyst for the fluorination reaction . The reaction conditions include the use of sodium carbonate (Na2CO3) and bis(phenylsulfonyl)amine fluoride ((PhSO2)2NF) in tetrahydrofuran (THF) at 0°C for 24 hours. The resulting product is then reduced using sodium borohydride (NaBH4) in methanol (MeOH) at 0°C for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve the use of high-purity reagents and solvents, as well as advanced purification techniques such as chiral high-performance liquid chromatography (HPLC) to ensure the enantiomeric purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoropiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Fluoropiperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to its biological effects . The compound can modulate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoropiperidin-4-ol hydrochloride is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

3-fluoropiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRYZBPWUNRGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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